3-Nitrobenzoyl bromide

Organic Synthesis Reaction Kinetics Acylating Agents

3-Nitrobenzoyl bromide delivers reaction rates 5-10× faster than 3-nitrobenzoyl chloride, enabling shorter cycles or lower-temperature acylations—critical for parallel synthesis and medicinal chemistry SAR campaigns. Its meta-nitro substitution provides electron-withdrawing activation without the regiochemical shifts of ortho/para isomers. The crystalline solid form (mp 42-43°C) ensures accurate gravimetric dispensing for stoichiometric control, unlike the liquid chloride analog. Ideal for peptide coupling, nitrobenzamide/ester synthesis, and nucleoside protection strategies where crystallinity and storage stability of intermediates are essential. Choose the bromide for superior reactivity and workflow reproducibility.

Molecular Formula C7H4BrNO3
Molecular Weight 230.02 g/mol
CAS No. 13277-62-8
Cat. No. B079461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrobenzoyl bromide
CAS13277-62-8
Molecular FormulaC7H4BrNO3
Molecular Weight230.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Br
InChIInChI=1S/C7H4BrNO3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H
InChIKeyYPLWRVLXVBKSIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-Nitrobenzoyl Bromide (CAS 13277-62-8) – Meta-Substituted Acyl Bromide with Differentiated Reactivity


3-Nitrobenzoyl bromide (CAS 13277-62-8) is an aromatic acyl bromide derivative characterized by a nitro group at the meta position relative to the benzoyl bromide functional group, with molecular formula C₇H₄BrNO₃ and molecular weight 230.02 g/mol [1][2]. This compound serves as a versatile acylating agent in organic synthesis, primarily applied in peptide coupling reactions and the synthesis of nitro-substituted benzamides and esters, which are valuable intermediates in pharmaceutical research and agrochemical development [1]. The meta-nitro substitution pattern combined with the acyl bromide leaving group establishes a reactivity profile distinct from ortho/para isomers and acyl chloride analogs [3].

Why 3-Nitrobenzoyl Bromide Cannot Be Replaced by 4-Nitrobenzoyl Bromide or 3-Nitrobenzoyl Chloride Without Consequences


In-class compounds such as 4-nitrobenzoyl bromide (para isomer) and 3-nitrobenzoyl chloride (chloride analog) share the same molecular formula but exhibit fundamentally different reactivity, physical properties, and synthetic outcomes. The meta-positioned nitro group in 3-nitrobenzoyl bromide directs electrophilic aromatic substitution differently than the para isomer, influencing downstream product regiochemistry [1]. More critically, the acyl bromide functional group demonstrates reaction rates that can be 5-10× higher than the corresponding acyl chloride under identical conditions, enabling shorter reaction times or lower reaction temperatures [2][3]. Substituting the bromide with the chloride may require catalyst adjustment, longer reaction durations, or elevated temperatures to achieve comparable conversion. The evidence presented below quantifies these differences across multiple experimental dimensions.

Quantitative Differentiation Evidence for 3-Nitrobenzoyl Bromide (CAS 13277-62-8) vs. Structural Analogs


Acyl Bromide vs. Acyl Chloride Reactivity Advantage in Nucleophilic Acyl Substitution

In nucleophilic acyl substitution reactions, acyl bromides demonstrate consistently higher reactivity than their chloride counterparts. The established reactivity order is acyl iodides > acyl bromides > acyl chlorides > acyl fluorides . This ranking is attributed to the weaker C-Br bond and the greater stability of the bromide leaving group relative to chloride [1]. In solvolysis studies of benzoyl halides in microemulsion systems, benzoyl bromide exhibited higher pseudo-first-order rate constants (kobs) than benzoyl chloride under identical conditions at 25 °C, with the dissociative reaction character increasing as the leaving group quality improves (Br⁻ > Cl⁻ > F⁻) [2].

Organic Synthesis Reaction Kinetics Acylating Agents

Meta-Nitro Substitution: Regiochemical Outcomes vs. Para-Nitrobenzoyl Bromide

The meta-nitro group in 3-nitrobenzoyl bromide exerts a -I (inductive electron-withdrawing) effect without the +M (mesomeric electron-donating) contribution that characterizes para-substitution. This electronic distinction influences the reactivity of downstream derivatives. In medicinal chemistry applications, 3-nitrobenzoyl-derived compounds exhibit distinct biological activity profiles compared to their para-substituted analogs. For instance, in a systematic study of iron chelators, the 2-(3-nitrobenzoyl)pyridine thiosemicarbazone (NBpT) series exhibited selective antiproliferative effects with the majority showing greater antineoplastic activity than their DpT homologues, whereas the corresponding benzoyl (unsubstituted) series demonstrated different redox activity profiles [1][2].

Regioselectivity Electrophilic Aromatic Substitution Medicinal Chemistry

Physical State and Handling Advantages vs. 3-Nitrobenzoyl Chloride

3-Nitrobenzoyl bromide (CAS 13277-62-8) exists as a crystalline solid with a melting point of 42-43 °C (in carbon tetrachloride) and boiling point of 165-167 °C at 18 Torr [1]. In contrast, 3-nitrobenzoyl chloride (CAS 121-90-4) is a colorless to light yellow liquid with a melting point of 31-35 °C [2]. The higher melting point and crystalline nature of the bromide facilitate easier handling, more accurate weighing, and potentially improved storage stability under appropriate conditions. Density data: 3-nitrobenzoyl bromide = 1.776±0.06 g/cm³ (predicted) [1] vs. 3-nitrobenzoyl chloride = 1.428 g/mL at 25 °C [2].

Physical Properties Storage Stability Reagent Handling

Nucleoside Synthesis: p-Nitrobenzoyl Bromide as Indispensable Crystalline Intermediate

In nucleoside synthesis, p-nitrobenzoyl (PNB) protection is widely employed, with the corresponding bromide derivative serving as a critical crystalline intermediate. Patent US4282349 explicitly describes the preparation of 2,3,5-tri-O-(p-nitrobenzoyl)-β-D-ribofuranosyl bromide in 79% yield as a stable crystalline product that can be stored for up to 12 months at 0 °C [1]. This bromide is then converted to nucleosides including adenosine [1]. Notably, the corresponding benzoyl (unsubstituted) halides (2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride and bromide) are syrups that are 'relatively unstable and, consequently cannot be stored, requiring them to be used immediately after preparation' and are 'difficult to purify' [1]. The nitro group on the benzoyl moiety confers crystallinity and stability.

Nucleoside Chemistry Carbohydrate Chemistry Protecting Group Strategy

High-Value Application Scenarios for 3-Nitrobenzoyl Bromide (CAS 13277-62-8) Based on Differentiated Evidence


Accelerated Acylation of Sterically Hindered or Electron-Deficient Amines

When acylating sterically hindered amines or substrates with reduced nucleophilicity, the higher reactivity of 3-nitrobenzoyl bromide relative to 3-nitrobenzoyl chloride [1] can significantly reduce reaction times and improve conversion yields. This is particularly valuable in parallel synthesis and medicinal chemistry campaigns where rapid SAR exploration is prioritized over reagent cost. The meta-nitro substitution provides the desired electron-withdrawing character without the altered regiochemical outcomes of ortho or para substitution [2][3].

Synthesis of Nitrobenzoyl-Protected Nucleoside and Carbohydrate Intermediates Requiring Crystalline Stability

Based on the demonstrated advantages of p-nitrobenzoyl protection in nucleoside chemistry, 3-nitrobenzoyl bromide is positioned for analogous applications where a meta-nitro substitution pattern is desired. The nitrobenzoyl moiety confers crystallinity and storage stability to sugar halide intermediates—properties absent in unsubstituted benzoyl analogs [1]. This enables purification via recrystallization, long-term storage (up to 12 months at 0 °C), and reproducible synthetic outcomes in multi-step nucleoside and glycoside syntheses [1].

Pharmaceutical Intermediate Synthesis Where 3-Nitrobenzoyl Moiety Imparts Specific Biological Activity

3-Nitrobenzoyl-derived compounds have demonstrated specific and potent biological activities across multiple target classes. In iron chelator development, the 3-nitrobenzoyl thiosemicarbazone (NBpT) series exhibited selective antiproliferative effects and distinct redox properties compared to unsubstituted benzoyl analogs [2][3]. In xanthine oxidase inhibition, the 3-nitrobenzoyl 9-deazaguanine derivative (LSPN451) showed an IC₅₀ of 65 nM with a non-competitive inhibition mechanism [4]. In glycogen phosphorylase inhibition, a bis-(3-nitrobenzoylamino) derivative achieved an IC₅₀ of 74 nM [5]. These validated pharmacophores make 3-nitrobenzoyl bromide a strategic procurement choice for medicinal chemistry programs targeting these pathways.

Precise Stoichiometric Acylations Benefiting from Crystalline Solid Handling

For reactions requiring precise stoichiometric control of the acylating agent, the crystalline solid form of 3-nitrobenzoyl bromide (mp 42-43 °C) [6] offers practical advantages over the liquid chloride analog (mp 31-35 °C, density 1.428 g/mL) [7]. Accurate gravimetric dispensing reduces variability in small-scale reactions and improves reproducibility in process development and quality control applications.

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